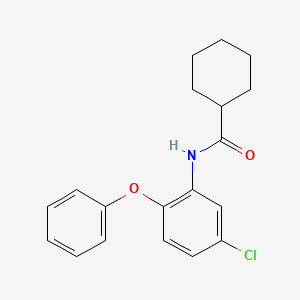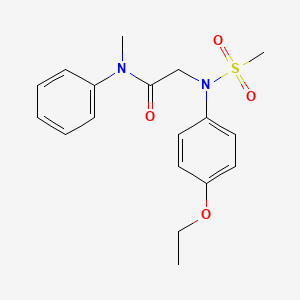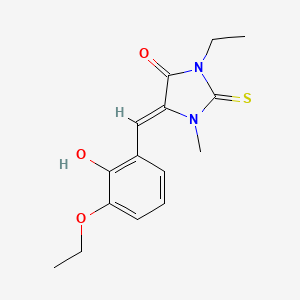![molecular formula C20H16Br2N2O3 B4622321 3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide
Overview
Description
The compound of interest belongs to the acrylamide family, characterized by the presence of a cyano group (-CN) and an acrylamide functionality (C=ONH2). Acrylamides are significant in various chemical reactions due to their reactivity and potential for polymerization. They serve as key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Acrylamides, including the one , are typically synthesized through reactions involving acrylonitrile and appropriate amines or via the acylation of aromatic compounds with acryloyl chloride. For example, N-(2-bromo-4-methoxyphenyl)acrylamide is synthesized through acylation, yielding high purity products (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamides can be elucidated using techniques like X-ray diffraction and NMR spectroscopy. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the compounds. For example, the structure of similar acrylamide derivatives has been established using single crystal X-ray diffraction, revealing significant insights into their geometric configuration (S. Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamides undergo various chemical reactions, including polymerization, cycloaddition, and nucleophilic substitution, due to the presence of reactive functional groups. For instance, the cyclopolymerization of N-phenyl-N-2-(methoxycarbonyl)allyl(meth)acrylamide leads to polymers with specific structural features, demonstrating the reactivity of the acrylamide bond in forming polymers (T. Kodaira et al., 2001).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, crystallinity, and melting points, are crucial for their application in material science and chemical synthesis. The solubility of acrylamides in various solvents can be determined experimentally, providing valuable information for process design and compound handling (Xinding Yao et al., 2010).
Scientific Research Applications
Corrosion Inhibition
Synthesis and Characterization of New Acrylamide Derivatives for Corrosion Inhibitors : A study explored the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The compounds demonstrated significant corrosion inhibition efficiency, suggesting their potential in protecting metals from corrosion in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Optical and Electronic Properties
Mechanofluorochromic Properties of Acrylamide Derivatives : Research on 3-aryl-2-cyano acrylamide derivatives revealed their distinct optical properties due to varying stacking modes. These findings indicate the potential use of such compounds in the development of new materials for optical devices and sensors (Qing‐bao Song et al., 2015).
Polymer Science
Novel Water-Soluble Copolymers Based on Acrylamide : A study synthesized copolymers from acrylamide and β-cyclodextrin, showing improved temperature, shear, and salt resistance. These copolymers could enhance oil recovery, indicating their application in enhanced oil recovery technologies (Xiangjun Liu et al., 2013).
Medical and Health Applications
Modification of Hydrogels for Medical Applications : Research involved modifying radiation-induced hydrogels with various amine compounds, leading to polymers with potential antibacterial and antifungal applications. This suggests the utility of acrylamide derivatives in developing medical devices or coatings (Hala M. Aly et al., 2015).
Catalysis
C-H Allylation of Electron-Deficient Alkenes : A rhodium-catalyzed C-H allylation study highlighted the efficient functionalization of acrylamides, leading to the synthesis of complex molecules. This process has potential applications in pharmaceutical and material sciences (C. Feng et al., 2015).
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N2O3/c1-3-8-27-19-17(21)10-13(11-18(19)22)9-14(12-23)20(25)24-15-4-6-16(26-2)7-5-15/h3-7,9-11H,1,8H2,2H3,(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJLUGSQXFXRIE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC=C)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)
![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)